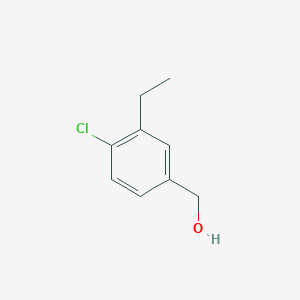
4-Chloro-3-ethylbenzyl alcohol
Descripción general
Descripción
4-Chloro-3-ethylbenzyl alcohol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Alcohols are generally well absorbed and can distribute throughout the body. They are typically metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes .
Actividad Biológica
4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) is an aromatic alcohol that has garnered interest in various scientific fields due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies that highlight its applications in research and industry.
- Molecular Formula : C9H11ClO
- Molecular Weight : 170.64 g/mol
- Structure : The compound features a benzene ring substituted with a chlorine atom at the para position and an ethyl group at the meta position relative to the hydroxymethyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been documented, demonstrating its potential as a biocide.
| Bacterial Strain | MIC (g/L) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Escherichia coli | 0.01 |
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes, although specific molecular targets remain to be fully elucidated .
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may possess antifungal activity. It has been tested against various fungal strains, showing promising results in inhibiting growth, which warrants further investigation into its applications in treating fungal infections.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The presence of the chlorine atom may enhance the compound's ability to interact with specific enzymes or receptors, altering their activity and impacting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to certain concentrations may lead to ROS generation, contributing to oxidative stress in microbial cells.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various disinfectants, including formulations containing this compound, against E. coli and S. aureus. Results indicated that formulations with this compound demonstrated superior antimicrobial activity compared to control groups, reinforcing its potential use in disinfectant products .
Research on Drug Development
Research is ongoing into the use of this compound as a scaffold for developing new therapeutic agents. Its structural similarities to known bioactive compounds make it a candidate for further exploration in medicinal chemistry .
Propiedades
IUPAC Name |
(4-chloro-3-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSMQQOOCEUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















